molecular formula C11H8N4O2S B5549224 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile

Cat. No.: B5549224
M. Wt: 260.27 g/mol
InChI Key: SKCRGVNPVNVHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is a complex organic compound with the molecular formula C11H8N4O2S It is known for its unique structure, which includes a triazine ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile typically involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol with a benzonitrile derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine and benzonitrile moieties. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is unique due to its specific combination of a triazine ring and a benzonitrile group.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCRGVNPVNVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.